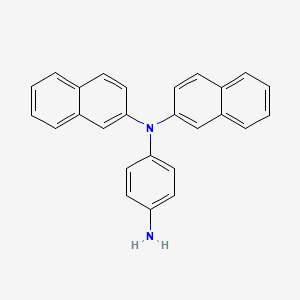

N,N-Di-2-naphthyl-p-phenylenediamine

Vue d'ensemble

Description

N,N-Di-2-naphthyl-p-phenylenediamine is a compound used as an antioxidant, a stabilizer, a polymerization inhibitor, and an intermediate in organic synthesis . It is also an antidegradant for latex, nitrile rubber, styrene-butadiene, and nitrile-butadiene rubber .

Synthesis Analysis

The synthesis of N,N-Di-2-naphthyl-p-phenylenediamine can be achieved from p-Phenylenediamine and 2-Naphthol . A process suggests the molar ratio of β-naphthol to p-phenylenediamine is from 2:1 to about 6:1 and the reaction temperature is less than about 300° C .Molecular Structure Analysis

The molecular formula of N,N-Di-2-naphthyl-p-phenylenediamine is C26H20N2 . The IUPAC name is 1-N,4-N-dinaphthalen-2-ylbenzene-1,4-diamine . The canonical SMILES representation is C1=CC=C2C=C(C=CC2=C1)NC3=CC=C(C=C3)NC4=CC5=CC=CC=C5C=C4 .Chemical Reactions Analysis

N,N-Di-2-naphthyl-p-phenylenediamine neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis

N,N-Di-2-naphthyl-p-phenylenediamine is a gray powder . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Applications De Recherche Scientifique

Proton Transfer and Structural Studies

N,N-Di-2-naphthyl-p-phenylenediamine (DNP) has been studied for its proton transfer properties in crystalline state. This compound, as part of the N-salicylideneaniline family, shows proton location at both oxygen and nitrogen sites, influenced by π-electron delocalization (Inabe et al., 1994). Similarly, its structural characteristics in crystalline state have been examined, highlighting the stability of the proton transferred form compared to ordinary N-salicylideneanilines (Inabe et al., 1994).

Langmuir-Blodgett Films and Supramolecular Chirality

Research has also focused on the interfacial nanostructure and supramolecular chirality of Langmuir-Blodgett films of Schiff base derivatives related to DNP. These studies have revealed that specific metal ion coordination at the air/water interface can result in the formation of supramolecular chirality, particularly in the case of Cu(II)-complex films (Jiao et al., 2013).

Hydrogen Bond Structures in Schiff Base Molecules

The crystal and molecular structure of a chloroform solvate of N,N′-bis(1-naphthaldimine)-o-phenylenediamine, a compound related to DNP, has been investigated. This study is notable for being the first example of the coexistence of two different hydrogen bond types within a Schiff base molecule, offering insights into hydrogen bonding and electron density distribution in such compounds (Popović et al., 2001).

Dissociation Energies in Aromatic Amines

The dissociation energies of N-H bonds in various aromatic amines, including N,N-Di-2-naphthyl-p-phenylenediamine, have been calculated. This research is essential for understanding the stability and reactivity of these compounds (Denisov & Denisova, 2014).

Charge-Transfer Complex Formation

Studies on charge-transfer complex formation involving DNP have been conducted, focusing on how intramolecular hydrogen bond structures change upon complex formation. This research provides valuable insights into the interactions and stability of such complexes (Inabe et al., 1994).

Mécanisme D'action

Target of Action

N,N-Di-2-naphthyl-p-phenylenediamine (DNP) is primarily used as an antioxidant . Its primary targets are reactive oxygen species (ROS) and harmful metals such as copper and manganese .

Mode of Action

DNP neutralizes acids in exothermic reactions to form salts plus water . It also has the ability to complex with metals, thereby reducing their harmful effects .

Biochemical Pathways

Its antioxidant activity suggests that it may be involved in pathways related to oxidative stress and metal toxicity .

Pharmacokinetics

Given its chemical structure and properties, it is likely to be poorly soluble in water .

Result of Action

As an antioxidant, DNP can protect against oxidative damage by neutralizing ROS . Its metal-complexing ability also helps to mitigate the harmful effects of metals such as copper and manganese .

Action Environment

The action of DNP can be influenced by environmental factors. For example, its antioxidant activity may be more pronounced in environments with high levels of ROS or harmful metals . Its solubility and therefore its bioavailability may also be affected by the pH of the environment .

Safety and Hazards

Propriétés

IUPAC Name |

4-N,4-N-dinaphthalen-2-ylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2/c27-23-11-15-24(16-12-23)28(25-13-9-19-5-1-3-7-21(19)17-25)26-14-10-20-6-2-4-8-22(20)18-26/h1-18H,27H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSOBOZCMQBPFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)N)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219004 | |

| Record name | N,N-Di-2-naphthyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Di-2-naphthyl-p-phenylenediamine | |

CAS RN |

68941-03-7 | |

| Record name | N,N-Di-2-naphthyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068941037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Di-2-naphthyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

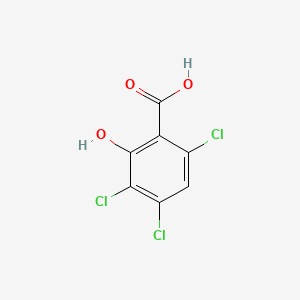

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

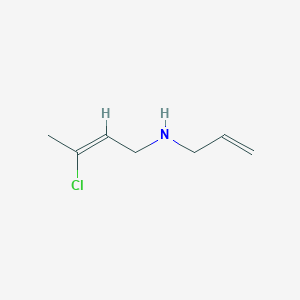

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of N,N-Di-2-naphthyl-p-phenylenediamine discussed in the research?

A1: The research primarily focuses on N,N-Di-2-naphthyl-p-phenylenediamine as an antioxidant in materials science. Specifically, it is investigated for its role in preventing the degradation of rubber compounds . One study highlights its use in a crosslinked polyolefin insulating rubber designed for offshore oil and gas engineering cables . The inclusion of N,N-Di-2-naphthyl-p-phenylenediamine aims to enhance the material's resistance to heat, ultraviolet radiation, seawater, and oil aging.

Q2: How is N,N-Di-2-naphthyl-p-phenylenediamine quantified in rubber compounds?

A2: A study outlines a method for quantifying N,N-Di-2-naphthyl-p-phenylenediamine in rubber compounds using a combination of chromatographic separation and colorimetry . The process involves:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)-](/img/structure/B3056016.png)

![Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B3056026.png)

![2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B3056028.png)